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Compound of Interest

Compound Name: Bl-4464

Cat. No.: B15605351

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties,
and biological activity of Bl-4464, a potent and highly selective ATP-competitive inhibitor of
Protein Tyrosine Kinase 2 (PTK2), also known as Focal Adhesion Kinase (FAK). This document
is intended for researchers, scientists, and professionals in the field of drug development who
are interested in the therapeutic potential and experimental applications of this compound.

Core Compound Information

BI-4464 is a small molecule inhibitor that has garnered significant interest for its high selectivity
for PTK2/FAK, a non-receptor tyrosine kinase that plays a crucial role in cell adhesion,
migration, proliferation, and survival.[1] Its potent inhibitory activity and well-defined structure
make it a valuable tool for studying FAK-mediated signaling pathways and a promising
candidate for further drug development, particularly in oncology.

Chemical Structure and Properties

The chemical structure and key properties of BI-4464 are summarized in the tables below. The
crystal structure of BI-4464 in complex with the PTK2 kinase domain has been determined and
is available in the Protein Data Bank (PDB) under the accession code 618Z.
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Identifier Value
3-methoxy-N-(1-methylpiperidin-4-yl)-4-[[4-[(3-
IUPAC Name 0x0-1H-inden-4-yl)oxy]-5-
(trifluoromethyl)pyrimidin-2-yllamino]benzamide
CAS Number 1227948-02-8

Canonical SMILES

COC1=C(C=C(C=C1)NC1=NC=C(C(F)
(F)F)C(=N1)OC1=C2C(=0)CC2=CC=C1)C(=0)
NC1CCN(C)CC1

INChl=1S/C28H28F3N504/c1-36-12-10-18(11-
13-36)33-25(38)17-6-8-20(23(14-17)39-2)34-27-

InChl 32-15-19(28(29,30,31))26(35-27)40-22-5-3-4-
16-7-9-21(37)24(16)22/h3-6,8,14-15,18H,7,9-
13H2,1-2H3,(H,33,38)(H,32,34,35)

InChl Key QUSSZSMDFABHLI-UHFFFAOYSA-N

Physicochemical Property

Value

Molecular Formula

C28H28F3N504

Molecular Weight

555.55 g/mol [1]

Solubility

DMSO: 25 mg/mL (45.0 mM)[2]

Ethanol: 13 mg/mL (23.4 mM)

Water: Insoluble

Appearance

Light yellow to yellow solid[1]

Biological Activity

BI-4464 is a highly selective ATP-competitive inhibitor of PTK2/FAK with a reported half-
maximal inhibitory concentration (IC50) of 17 nM in cell-free assays.[1][2] Its high selectivity

has been demonstrated in broad kinase screening panels.[3] Due to its potent and selective

inhibition of FAK, BI-4464 is also utilized as a PTK2 ligand in the development of Proteolysis

Targeting Chimeras (PROTACS).[1]
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Parameter Value Assay Type

IC50 (PTK2/FAK) 17 nM Cell-free kinase assay[1][2]

PTK2/FAK Signaling Pathway

PTK2/FAK is a critical mediator of signaling downstream of integrin engagement with the
extracellular matrix (ECM). Upon integrin clustering, FAK is recruited to focal adhesions and
undergoes autophosphorylation at Tyr397. This phosphorylation event creates a high-affinity
binding site for the SH2 domain of Src family kinases. The recruitment of Src leads to the
phosphorylation of other tyrosine residues on FAK, further amplifying downstream signaling.
This signaling cascade ultimately influences key cellular processes such as proliferation,
survival, and migration through the activation of pathways including the PI3K/AKT and
MAPK/ERK pathways.[4][5][6]
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PTK2/FAK Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the
activity of BI-4464.

In Vitro FAK Kinase Assay (IC50 Determination)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of
BI-4464 against purified FAK enzyme using the ADP-Glo™ Kinase Assay.[7][8]

Click to download full resolution via product page

In Vitro FAK Kinase Assay Workflow

Materials:

 Purified recombinant human FAK enzyme
o FAK substrate (e.g., Poly(Glu, Tyr) 4:1)

o ATP

e FAK Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCI2; 0.1mg/ml BSA; 2mM MnCI2; 50uM
DTT)[7]

* BIl-4464
o ADP-Glo™ Kinase Assay Kit (Promega)

o 384-well white opaque plates
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Procedure:

o Compound Preparation: Prepare a serial dilution of BI-4464 in DMSO. Further dilute in FAK
Kinase Buffer to the desired final concentrations.

e Reaction Setup: In a 384-well plate, add 1 pL of the BI-4464 solution or vehicle control (e.g.,
5% DMSO).

e Add 2 pL of FAK enzyme solution (the optimal concentration should be predetermined by
titration).

« Initiate the reaction by adding 2 pL of a substrate/ATP mixture. The final ATP concentration
should be at or near the Km for FAK.

e Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[7]

o Stop Reaction and ATP Depletion: Add 5 pL of ADP-Glo™ Reagent to each well to terminate
the kinase reaction and deplete the remaining ATP.

e Incubate at room temperature for 40 minutes.

o ADP to ATP Conversion and Signal Generation: Add 10 L of Kinase Detection Reagent to
each well. This reagent converts the ADP generated during the kinase reaction to ATP and
provides the substrate for luciferase.

 Incubate at room temperature for 30 minutes.
o Measurement: Measure the luminescence using a plate reader.

» Data Analysis: Calculate the percentage of inhibition for each BI-4464 concentration relative
to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor
concentration and fit the data to a four-parameter logistic equation to determine the IC50
value.

Cell Viability Assay

This protocol describes the use of the CellTiter-Glo® Luminescent Cell Viability Assay to
assess the effect of BI-4464 on the proliferation of cancer cell lines.[1][9]
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Cell Viability Assay Workflow

Materials:

e Cancer cell line of interest (e.g., SNU387, HUH-1)[1]

o Complete cell culture medium

+ BI-4464

o CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

* 96-well opaque-walled plates suitable for luminescence measurements
Procedure:

o Cell Seeding: Seed cells into a 96-well opaque-walled plate at a predetermined optimal
density in 100 pL of complete culture medium. Include wells with medium only for
background measurement.

o Cell Adhesion: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2
to allow for cell attachment.

o Compound Treatment: Prepare serial dilutions of BI-4464 in culture medium. Add the desired
concentrations of BI-4464 or vehicle control (e.g., DMSO) to the appropriate wells.

 Incubation: Incubate the plate for the desired treatment period (e.g., 18, 48, or 72 hours).[1]

o Assay Procedure: a. Equilibrate the plate to room temperature for approximately 30 minutes.
b. Add 100 pL of CellTiter-Glo® Reagent to each well. c. Mix the contents for 2 minutes on
an orbital shaker to induce cell lysis. d. Incubate the plate at room temperature for 10
minutes to stabilize the luminescent signal.
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e Measurement: Measure the luminescence using a luminometer.

o Data Analysis: Subtract the average background luminescence from all experimental wells.
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-
treated control cells.

Cellular Thermal Shift Assay (CETSA)

This protocol describes a method to confirm the target engagement of BI-4464 with PTK2/FAK
in intact cells by measuring the thermal stabilization of the target protein.[10][11]
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Cellular Thermal Shift Assay (CETSA) Workflow

Materials:

e Cell line expressing PTK2/FAK

o Complete cell culture medium

e Bl-4464

e PBS with protease inhibitors

 Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
e Primary antibody against total FAK (e.g., FAK Antibody YA448)[1]

o HRP-conjugated secondary antibody

» ECL substrate for chemiluminescence detection

o SDS-PAGE gels and Western blotting equipment
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Procedure:

o Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with the desired
concentration of BI-4464 or vehicle control (DMSO) for 1-2 hours at 37°C.

» Heat Challenge: Harvest the cells and resuspend them in PBS containing protease
inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of
temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler,
followed by a 3-minute incubation at room temperature.

o Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen
and a 37°C water bath.

o Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20
minutes at 4°C to pellet the aggregated proteins.

o Protein Quantification: Carefully collect the supernatant (soluble protein fraction) and
determine the protein concentration using a BCA assay.

o Western Blot Analysis: a. Normalize the protein concentration for all samples. b. Separate
equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. c. Block the
membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with a
primary antibody specific for total FAK overnight at 4°C. e. Wash the membrane and
incubate with an HRP-conjugated secondary antibody for 1 hour. f. Detect the signal using
an ECL substrate and an imaging system.

o Data Analysis: Quantify the band intensities for FAK at each temperature for both the
vehicle- and BI-4464-treated samples. Normalize the intensities to the intensity at the lowest
temperature. Plot the normalized intensities against the temperature to generate melting
curves. A rightward shift in the melting curve for the BI-4464-treated sample indicates
thermal stabilization of FAK and confirms target engagement.

Kinase Selectivity Profiling

To assess the selectivity of BI-4464, it is typically screened against a broad panel of kinases.
Commercial services like Thermo Fisher's SelectScreen™ Kinase Profiling Services are often
employed for this purpose. These services utilize various assay formats, such as fluorescence
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resonance energy transfer (FRET) or luminescence-based assays, to measure the inhibitory
activity of the compound against hundreds of different kinases. The results are usually
presented as the percent inhibition at a fixed compound concentration (e.g., 1 uM), providing a
comprehensive overview of the compound's selectivity profile. The high selectivity of BI-4464
for PTK2/FAK over other kinases is a key attribute that has been established through such
profiling.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15605351?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605351?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

